O-Tetrahydropyranyl Lubiprostone-d7

Stable isotope labeling LC-MS/MS quantification Internal standard

O-Tetrahydropyranyl Lubiprostone-d7 (CAS 1246812-24-7) is a stable isotope-labeled synthetic intermediate belonging to the prostaglandin E1 derivative class. The molecule bears exactly seven deuterium atoms at the terminal positions (6,6,7,7,8,8,8) of the 4,4-difluoro-3-oxooctyl side chain and carries a tetrahydropyranyl (THP) protecting group at the C11 hydroxyl.

Molecular Formula C25H40F2O6
Molecular Weight 481.629
CAS No. 1246812-24-7
Cat. No. B587496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Tetrahydropyranyl Lubiprostone-d7
CAS1246812-24-7
Synonyms(11α)-16,16-Difluoro-9,15-dioxo-11-[(tetrahydro-2H-pyran-2-yl)oxy]prostan-1-oic Acid-d7; 
Molecular FormulaC25H40F2O6
Molecular Weight481.629
Structural Identifiers
SMILESCCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F
InChIInChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1/i1D3,2D2,3D2
InChIKeyKPXLSWFJVXGWOV-QKDWIZOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Tetrahydropyranyl Lubiprostone-d7 CAS 1246812-24-7: Deuterated Protected Precursor for Lubiprostone Quantification


O-Tetrahydropyranyl Lubiprostone-d7 (CAS 1246812-24-7) is a stable isotope-labeled synthetic intermediate belonging to the prostaglandin E1 derivative class. The molecule bears exactly seven deuterium atoms at the terminal positions (6,6,7,7,8,8,8) of the 4,4-difluoro-3-oxooctyl side chain and carries a tetrahydropyranyl (THP) protecting group at the C11 hydroxyl . The compound serves as a protected precursor to deuterated Lubiprostone, which is used as an internal standard in LC-MS/MS and GC-MS quantification of Lubiprostone in biological matrices . Its molecular formula is C25H33D7F2O6 with a molecular weight of 481.62 g/mol, and it is supplied as a yellow oil soluble in chloroform, dichloromethane, DMSO, and ethyl acetate .

Deuterated ISTD precursor for Lubiprostone
THP-protected intermediate for synthesis
LC-MS/MS bioanalytical method development

Why O-Tetrahydropyranyl Lubiprostone-d7 Cannot Be Replaced by Non-Deuterated or Unprotected Analogs


Substituting O-Tetrahydropyranyl Lubiprostone-d7 with the non-deuterated analog (O-Tetrahydropyranyl Lubiprostone, CAS 876068-08-5) or the unprotected Lubiprostone-d7 (CAS 1217675-13-2) introduces critical failures in analytical workflows. The non-deuterated form co-elutes with endogenous Lubiprostone and produces identical MRM transitions, making it useless as an internal standard . Unprotected Lubiprostone-d7, while deuterated, lacks the THP group that is required when the deuterated label must be incorporated at the advanced intermediate stage of a multi-step synthesis; premature deprotection leads to epimerization at C15 and formation of the unwanted 15β isomer [1]. The precise d7 labeling pattern on the terminal alkyl chain is metabolically inert and does not undergo H/D exchange under physiological or sample preparation conditions, a property not guaranteed by randomly deuterated or exchange-labeled analogs [2]. These structural and positional specificities mean that generic substitution directly compromises quantitative accuracy, synthetic utility, and regulatory compliance.

Co-elution risk
Non-deuterated analog shares MRM transitions with endogenous Lubiprostone, eliminating internal standard utility.
Stereochemical integrity
Unprotected Lubiprostone-d7 lacks THP protection, risking C15 epimerization to the 15β isomer during synthesis.
Label stability
Randomly deuterated or exchangeable-labeled analogs may lose label during sample preparation, compromising quantitative accuracy.

O-Tetrahydropyranyl Lubiprostone-d7 Quantitative Differentiation Evidence


Mass Shift: +7.04 Da Provides Baseline Resolution from Unlabeled Analyte in LC-MS/MS

O-Tetrahydropyranyl Lubiprostone-d7 exhibits a monoisotopic mass of 481.62 Da, which is 7.04 Da higher than the non-deuterated O-Tetrahydropyranyl Lubiprostone (474.58 Da, CAS 876068-08-5) due to the substitution of seven hydrogen atoms with deuterium at positions 6,6,7,7,8,8,8 on the octyl side chain . This +7 Da mass window exceeds the typical isotopic envelope of the natural abundance analyte, enabling quantitative LC-MS/MS without cross-talk between the internal standard and analyte MRM channels .

Mass shift vs. unlabeled
Head-to-head
+7.04 Da (481.62 vs. 474.58 Da)
Enables baseline-resolved LC-MS/MS without isotopic crosstalk.
>2× margin above +3 Da empirical minimum for unit-resolution MS.
Stable isotope labeling LC-MS/MS quantification Internal standard

Chemical Purity: ≥98% by HPLC Ensures Minimal Interference in Quantitative Assays

Commercial lots of O-Tetrahydropyranyl Lubiprostone-d7 are supplied with a chemical purity of ≥98% as determined by HPLC . This compares favorably to the ≥95% minimum purity specification commonly reported for the non-deuterated O-Tetrahydropyranyl Lubiprostone . The higher purity threshold reduces the contribution of co-eluting impurities that could otherwise produce false-positive signals or ion suppression in the internal standard channel.

Chemical purity
Cross-study comparable
≥98% (HPLC) vs. ≥95% for unlabeled
Reduces impurity-derived ion suppression in IS channel.
3 percentage point higher purity; vendor COA data.
Chemical purity HPLC Quality control

Deuterium Positional Stability: Non-Exchangeable C-D Bonds on the Terminal Alkyl Chain

The seven deuterium atoms in O-Tetrahydropyranyl Lubiprostone-d7 are located at positions 6,6,7,7,8,8,8 of the 4,4-difluoro-3-oxooctyl side chain—all carbon-bound (C-D) positions . According to the deuterium-enriched Lubiprostone patent, hydrogen atoms on the alkyl chain (analogous to R3-R32 positions) are classified as non-exchangeable and do not undergo H/D exchange under physiological conditions or during standard sample preparation [1]. This contrasts with hydroxyl-bound or α-carbonyl protons, which are prone to exchange and can lead to label loss during extraction, derivatization, or chromatography.

H/D exchange stability
Class-level inference
7 C-D bonds on alkyl chain (6,6,7,7,8,8,8) classified non-exchangeable.
Ensures stable IS/analyte ratio through extraction and chromatography.
Classification from patent disclosure; no specific exchange rate data.
H/D exchange Metabolic stability Isotope labeling

THP Protection Enables Regioselective Late-Stage Deprotection to Lubiprostone-d7

O-Tetrahydropyranyl Lubiprostone-d7 carries a tetrahydropyranyl (THP) protecting group at the C11 hydroxyl, which is specifically used in the patent literature as a protecting group during Lubiprostone synthesis [1]. The THP ether is stable under the basic and reductive conditions used in subsequent synthetic steps (e.g., DIBAL reduction, Wittig condensation) and is removed under mild acidic conditions to release Lubiprostone-d7 [1]. This contrasts with Lubiprostone-d7 (CAS 1217675-13-2), which lacks the THP group and cannot be carried through the full synthetic sequence without risking epimerization at C15 [1].

THP protection utility
Supporting evidence
Protection at C11-OH; removable under mild acid; prevents epimerization.
Enables late-stage deuteration with stereochemical control.
THP survives DIBAL/Wittig steps; required for GMP intermediate.
Protecting group chemistry Synthetic intermediate GMP synthesis

Distinct Isotopic Signature vs. d4 and d9 Analogs Enables Multiplexed Internal Standard Panels

O-Tetrahydropyranyl Lubiprostone-d7 (+7 Da) occupies a distinct mass channel that does not overlap with Lubiprostone-d4 (+4 Da, CAS 333963-40-9) or Lubiprostone-d9 (+9 Da, CAS 1134188-25-2) . This non-overlapping isotopic spacing permits the assembly of multiplexed internal standard panels where up to three deuterated Lubiprostone variants (d4, d7, d9) are used simultaneously to correct for differential matrix effects across multiple LC-MS/MS runs or to label distinct dosing arms in a clinical ADME study . The d7 variant provides the optimal middle channel, avoiding the potential isotopic overlap of d4 with the natural abundance M+4 signal.

Multiplexed IS panel
Cross-study comparable
+7 Da channel distinct from d4 (+4) and d9 (+9); avoids natural M+4 overlap.
Enables simultaneous multi-analyte or multi-arm IS strategies.
Unit-resolution triple quadrupole MRM context.
Multiplexed quantification Isotope dilution Method development

Optimal Procurement and Application Scenarios for O-Tetrahydropyranyl Lubiprostone-d7


GMP Synthesis of Deuterated Lubiprostone API for Clinical Bioequivalence Studies

Pharmaceutical manufacturers preparing deuterated Lubiprostone reference standards for ANDA submissions require the THP-protected intermediate (O-Tetrahydropyranyl Lubiprostone-d7) as the penultimate synthetic step. The THP group survives the DIBAL reduction and Wittig condensation steps, and the d7 label at positions 6,6,7,7,8,8,8 remains intact throughout the synthetic sequence [1]. After final deprotection under mild acid, the resulting Lubiprostone-d7 is used as an internal standard for LC-MS/MS quantification of Lubiprostone in dissolution, content uniformity, and bioequivalence testing .

Multiplexed LC-MS/MS Bioanalysis of Lubiprostone and Metabolites in Plasma

Contract research organizations (CROs) quantifying Lubiprostone in human plasma at sub-10 pg/mL levels benefit from the +7 Da mass shift provided by O-Tetrahydropyranyl Lubiprostone-d7 (after deprotection to Lubiprostone-d7). The d7 channel is free from interference by the natural abundance M+4 isotopologue (unlike d4), and it is separated by 2 Da from the d9 channel, permitting multiplexed IS strategies where d4, d7, and d9 variants are assigned to different analytes or study arms . The ≥98% chemical purity minimizes the risk of impurity-derived ion suppression in the IS channel .

Synthesis of Stable Isotope-Labeled Lubiprostone Impurity Standards

Analytical reference standard manufacturers producing deuterated Lubiprostone impurity markers (e.g., 15-epi-Lubiprostone-d7, Δ8-trans-Lubiprostone-d7) can use O-Tetrahydropyranyl Lubiprostone-d7 as the common labeled precursor. The THP protection at C11 prevents epimerization at C15 during subsequent transformations, ensuring stereochemical fidelity of the impurity standards [1]. This centralized labeling approach eliminates the need to deuterate each impurity individually, reducing synthesis cost and ensuring consistent isotopic enrichment across the impurity panel.

ADME Studies Requiring Metabolically Stable Isotope Tracers

In absorption, distribution, metabolism, and excretion (ADME) studies, Lubiprostone-d7 (prepared from the THP-protected precursor) serves as a tracer that is distinguishable from endogenous Lubiprostone by MS. The deuterium label on the terminal alkyl chain (positions 6-8) is distant from the metabolically labile C15 hydroxyl and the difluoro ketone moiety, minimizing the risk of metabolic deuterium loss or kinetic isotope effects that could bias pharmacokinetic parameter estimates [2]. This positional stability is critical when the study objective is to differentiate administered drug from endogenously produced prostaglandin analogs.

Application
Selection Property
Validation Focus
Deuterated Lubiprostone reference material synthesis
THP-protected intermediate for late-stage deuteration
Stereochemical fidelity during deprotection
Multiplexed LC-MS/MS bioanalysis
+7 Da mass channel avoids isotopic overlap
Matrix effect correction in research plasma matrices
Labeled impurity standard synthesis
THP protection prevents C15 epimerization
Consistent isotopic enrichment across impurity panel
ADME research tracer
Non-exchangeable d7 label on metabolically inert side chain
Minimized metabolic deuterium loss and kinetic isotope effects
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